2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Description
The compound 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core substituted with 4,5-dimethyl groups and a piperazine moiety linked to a 5-bromothiophene-2-carbonyl group. Benzothiazoles are well-documented for their pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities . The bromothiophene substituent may enhance lipophilicity and binding affinity, while the piperazine linker could improve solubility and serve as a pharmacophore for receptor interactions .
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEICYYUDWFBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic acid derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as carbonyls.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the bromothiophene moiety, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, palladium catalysts, and boronic acids for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate access. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Substituents
Halogenation significantly influences bioactivity. For instance:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) : Exhibits antimicrobial activity, suggesting that chloro substituents contribute to target binding .
- 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,3-benzothiazole derivatives : Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions or metabolic stability, as seen in brominated benzimidazoles with antiarrhythmic and antifungal properties .
The target compound’s 5-bromothiophene group likely confers similar advantages over chloro analogs, though direct comparative efficacy data are lacking .
Piperazine-Linked Heterocycles
Piperazine is a common linker in drug design. For example:
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid : A building block in peptide synthesis, highlighting piperazine’s role in modulating solubility and steric effects .
- 6-{2-[4-(12-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-4,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one methanesulfonate: Demonstrates the integration of piperazine with benzothiazole for therapeutic applications, though its exact biological role is unspecified .
The target compound’s piperazine-thiophene-carbonyl chain may optimize spatial orientation for receptor binding, a feature shared with antimicrobial and antitumor agents .
Benzothiazole vs. Benzimidazole Derivatives
Benzothiazoles and benzimidazoles exhibit overlapping pharmacological profiles but differ in electronic properties:
- 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole : Shows serotonin inhibition and antiarrhythmic activity, attributed to benzimidazole’s electron-rich nitrogen atoms .
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole : Displays antitumor activity, likely due to the benzothiazole core’s planar structure facilitating DNA intercalation .
The target compound’s benzothiazole scaffold may favor intercalation or enzyme inhibition mechanisms, while bromothiophene substitution enhances target selectivity compared to methoxy or methyl groups .
Comparative Data Table
Research Implications and Limitations
Further studies should prioritize:
- In vitro assays to compare halogen (Br vs. Cl) effects on potency.
- Crystallographic analysis to rationalize intermolecular interactions, as done for isostructural chloro/bromo derivatives .
- Structure-activity relationship (SAR) studies to optimize the piperazine-thiophene linkage for specific targets.
Biological Activity
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields including medicinal chemistry and materials science.
Chemical Structure and Synthesis
The compound features a benzothiazole core with a piperazine ring and a bromothiophene moiety. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with carboxylic acid derivatives.
- Introduction of the Piperazine Ring : Achieved via nucleophilic substitution reactions.
- Coupling with 5-Bromothiophene-2-Carbonyl : Final step involves coupling under basic conditions.
The molecular formula is , with a molecular weight of approximately 360.27 g/mol.
Biological Activity
The biological activity of this compound has been investigated through various studies, focusing on its role as an enzyme inhibitor and receptor modulator.
The compound interacts with specific molecular targets, potentially inhibiting enzymes by binding to their active sites. This modulation can affect various biological pathways, making it a candidate for therapeutic applications.
Antitumor Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown high efficacy in inhibiting the proliferation of cancer cells in vitro. In particular:
- IC50 Values : The compound demonstrated IC50 values ranging from 6.26 μM to 20.46 μM across different cancer cell lines, indicating strong antitumor activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Testing Methods : Broth microdilution testing was conducted against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Results : The compound exhibited promising antibacterial activity, suggesting potential use in treating infections .
Case Studies
Several case studies have highlighted the biological efficacy of benzothiazole derivatives:
- Antitumor Efficacy : A study found that certain derivatives significantly inhibited tumor growth in both 2D and 3D assays.
- PPARδ Agonist Activity : Related compounds were identified as novel PPARδ agonists, showing potential in managing metabolic syndrome .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound serves as a valuable scaffold for drug development targeting various conditions including:
- Neurological Disorders
- Cancer
- Metabolic Syndromes
Q & A
Q. How do solvent polarity and pH impact the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use UV-Vis spectroscopy to monitor substrate binding under varying pH (4–10) and solvent (aqueous buffer vs. DMSO). Compare kinetic parameters (Km, Vmax) using Lineweaver-Burk plots. Reference ’s enzyme inhibition data for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
